2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-27-17-9-5-4-8-16(17)25-19(26)12-28-20-10-18(23-13-24-20)22-11-14-6-2-3-7-15(14)21/h2-10,13H,11-12H2,1H3,(H,25,26)(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQNCONEUAPNHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=NC(=C2)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated pyrimidine intermediate.
Attachment of the 2-chlorophenylmethylamino Group: This step involves the nucleophilic substitution of a chlorinated pyrimidine with 2-chlorophenylmethylamine.
Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with 2-methoxyphenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the treatment of diseases where sulfanyl and pyrimidine derivatives have shown efficacy.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide would depend on its specific application. In a biological context, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide: shares similarities with other pyrimidine derivatives and sulfanyl compounds.
This compound:
Uniqueness
The uniqueness of this compound lies in its structural complexity and versatility. The presence of multiple functional groups allows for a wide range of chemical modifications, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a member of a class of compounds that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Structural Characteristics
This compound features a complex structure that includes:
- Pyrimidine ring
- Sulfanyl group
- Acetamide moiety
These structural elements contribute to its reactivity and biological interactions, making it a candidate for pharmaceutical applications.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities. The following are key areas of activity associated with this compound:
- Antimicrobial Activity : In vitro studies have demonstrated that derivatives of this compound show potent antimicrobial effects against various pathogens. For instance, one derivative exhibited minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against certain bacteria, indicating strong antibacterial properties .
- Anticancer Potential : Compounds similar to this one have been investigated for their anticancer properties. They have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including the inhibition of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR .
- Biofilm Inhibition : The ability to inhibit biofilm formation is crucial in treating chronic infections. Studies have shown that certain derivatives significantly reduce biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, outperforming established antibiotics like Ciprofloxacin .
- Synergistic Effects : When tested in combination with other antibiotics, such as Ciprofloxacin and Ketoconazole, these derivatives displayed synergistic effects, lowering the MIC values of the co-administered drugs .
Antimicrobial Evaluation
A study focused on the antimicrobial evaluation of several derivatives of this compound highlighted the following:
- Compound 7b was identified as the most potent derivative with significant bactericidal activity.
- The study employed methods such as time-kill assays and biofilm formation inhibition tests, confirming the efficacy of these compounds against resistant strains .
Anticancer Activity
Another research article explored the anticancer potential of related compounds:
- Compounds were tested on various cancer cell lines, demonstrating significant cytotoxicity.
- The mechanism of action was attributed to apoptosis induction and cell cycle arrest at specific phases .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar molecules, the following table summarizes some related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(4-fluoro-2-methylphenyl)acetamide | Pyrimidine ring, sulfanyl group | Anticancer, antimicrobial | Contains both fluorine and chlorine substituents |
| N-(4-chlorophenyl)-2-(4-methylsulfonylphenyl)acetamide | Sulfonamide instead of sulfanyl | Antibacterial | Lacks pyrimidine structure |
| 2-(4-methylthio)-N-(3-fluorophenyl)acetamide | Methylthio group | Anticancer | Different substituent on phenyl ring |
Q & A
Q. Example Parameters :
- Space group: Monoclinic
- Unit cell dimensions:
- Final -factor: .
Advanced: How can computational methods optimize the synthesis of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction pathways and transition states. For example:
Reaction Path Search : Use GRRM or AFIR algorithms to identify low-energy pathways for pyrimidine amination .
Solvent Effects : Simulate solvation with COSMO-RS to select optimal solvents (e.g., ethanol vs. DMF) for coupling reactions.
Kinetic Modeling : Apply microkinetic models in software like COPASI to predict yields under varying temperatures and concentrations.
Validation : Compare computational predictions with experimental yields (e.g., 65–75% for thiolation steps) to refine models .
Advanced: How are contradictions in crystallographic data resolved (e.g., bond length discrepancies)?
Methodological Answer:
Discrepancies (e.g., C–S bond lengths varying by 0.02–0.05 Å) are addressed by:
Data Reintegration : Re-examine raw diffraction data for integration errors using SAINT .
Twinned Refinement : Apply twin law matrices in SHELXL for crystals with pseudo-merohedral twinning .
Validation Tools : Use PLATON to check for missed symmetry (e.g., ) or hydrogen-bonding networks .
Case Study : For N-(3-chlorophenyl) analogs, twinning refinement reduced from 0.12 to 0.05, resolving bond-length ambiguities .
Basic: What spectroscopic techniques validate the compound’s structure?
Methodological Answer:
- NMR : and NMR confirm substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm).
- FTIR : Detect key functional groups (e.g., C=O stretch at 1670–1690 cm⁻¹, N–H bend at 1550 cm⁻¹).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at 415.0832 for C₂₀H₁₉ClN₄O₂S) .
Cross-Validation : Compare experimental data with simulated spectra from Gaussian09 .
Advanced: How do substituent variations (e.g., methoxy vs. chloro groups) impact biological activity?
Methodological Answer:
Structure-activity relationships (SAR) are explored via:
Analog Synthesis : Prepare derivatives with substituents at the 2-methoxyphenyl or pyrimidine positions .
Bioassays : Test against target enzymes (e.g., kinase inhibition assays) or microbial strains (e.g., MIC determination).
Docking Studies : Use AutoDock Vina to predict binding affinities. For example, 2-chloro substitution increases hydrophobic interactions by 1.2 kcal/mol vs. methoxy .
Data Interpretation : Correlate IC₅₀ values (e.g., 0.5–5 µM) with electronic (Hammett σ) and steric (Taft ) parameters .
Advanced: What statistical methods are used to design experiments for optimizing reaction conditions?
Methodological Answer:
- Factorial Design : Apply 2³ full factorial designs to screen variables (temperature, catalyst loading, solvent polarity).
- Response Surface Methodology (RSM) : Use central composite designs to maximize yield (e.g., 85% optimal at 70°C, 10 mol% catalyst) .
- ANOVA : Identify significant factors (e.g., solvent choice contributes 40% to yield variance).
Software Tools : Analyze data with Minitab or Design-Expert, reporting p-values (<0.05) for critical parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
